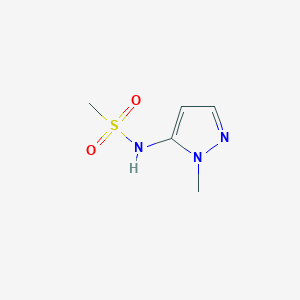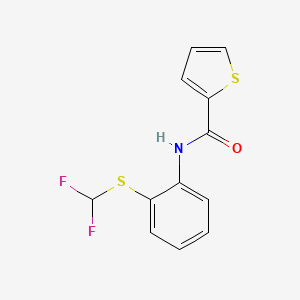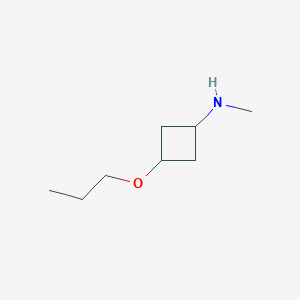![molecular formula C18H23NO3 B14909093 ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate](/img/structure/B14909093.png)
ethyl (2E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate is an organic compound with a complex structure that includes cyano, ethoxy, and trimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For this compound, the reaction involves the condensation of 3-(ethoxymethyl)-2,4,6-trimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ethoxy and trimethylphenyl groups can influence the compound’s reactivity and stability. The pathways involved may include enzyme inhibition or activation, receptor binding, and other biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyano-3-ethoxyacrylate: A simpler analog with similar reactivity but lacking the trimethylphenyl group.
Ethyl 2-cyano-3-(thio-phen-2-yl)acrylate: Contains a thiophene ring instead of the trimethylphenyl group.
Uniqueness
Ethyl 2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]acrylate is unique due to the presence of the ethoxymethyl and trimethylphenyl groups, which can significantly influence its chemical properties and potential applications. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H23NO3 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
ethyl (E)-2-cyano-3-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]prop-2-enoate |
InChI |
InChI=1S/C18H23NO3/c1-6-21-11-17-13(4)8-12(3)16(14(17)5)9-15(10-19)18(20)22-7-2/h8-9H,6-7,11H2,1-5H3/b15-9+ |
Clave InChI |
BECSKFLECDOOOH-OQLLNIDSSA-N |
SMILES isomérico |
CCOCC1=C(C(=C(C=C1C)C)/C=C(\C#N)/C(=O)OCC)C |
SMILES canónico |
CCOCC1=C(C(=C(C=C1C)C)C=C(C#N)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![1-benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B14909022.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)
![Benzyl 3',4'-dihydro-1'H-spiro[azepane-4,2'-[1,8]naphthyridine]-1-carboxylate](/img/structure/B14909028.png)







![3-(4-ethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14909084.png)

